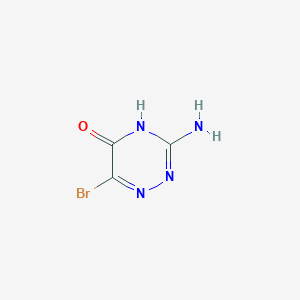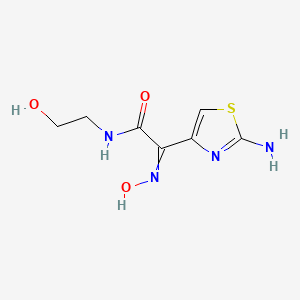
1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- is a heterocyclic compound that contains a triazine ring. Triazines are a class of nitrogen-containing heterocycles that have significant importance in various fields, including medicinal chemistry, agriculture, and materials science. The presence of amino and bromo substituents on the triazine ring can impart unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- typically involves the following steps:
Formation of the Triazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and nitriles.
Introduction of Amino and Bromo Groups: The amino group can be introduced through nucleophilic substitution reactions, while the bromo group can be introduced through halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups on the triazine ring.
Substitution: The amino and bromo groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halides, amines, and other nucleophiles or electrophiles can be used under appropriate conditions (e.g., solvents, catalysts).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different triazine derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that can be explored for drug development.
Industry: Used in the production of agrochemicals, dyes, and materials.
作用机制
The mechanism of action of 1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
相似化合物的比较
Similar Compounds
- 1,2,4-Triazin-5(2H)-one, 3-amino-6-chloro-
- 1,2,4-Triazin-5(2H)-one, 3-amino-6-fluoro-
- 1,2,4-Triazin-5(2H)-one, 3-amino-6-iodo-
Uniqueness
1,2,4-Triazin-5(2H)-one, 3-amino-6-bromo- is unique due to the presence of the bromo substituent, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromo group can participate in specific halogen bonding interactions and can be a versatile handle for further functionalization.
属性
CAS 编号 |
70481-87-7 |
|---|---|
分子式 |
C3H3BrN4O |
分子量 |
190.99 g/mol |
IUPAC 名称 |
3-amino-6-bromo-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C3H3BrN4O/c4-1-2(9)6-3(5)8-7-1/h(H3,5,6,8,9) |
InChI 键 |
NUGCREHEDXHPMZ-UHFFFAOYSA-N |
规范 SMILES |
C1(=O)C(=NN=C(N1)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14094825.png)
![4-chloro-N'-[(Z)-(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide](/img/structure/B14094829.png)
![8-{2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094831.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14094849.png)
![1-(3-Chlorophenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094852.png)
![3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14094862.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094863.png)
![N-[(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14094864.png)
![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 1,7,8-trimethyl-](/img/structure/B14094865.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-7-chloro-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094866.png)

![3-(2-hydroxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14094892.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094897.png)
